LogP Comparison: 5-Methyl vs. 5-Ethyl vs. 5-Propyl 4-(2-Fluoroethyl)-triazole-3-thiols
The target compound (5-methyl) exhibits a computed LogP of 1.22, which is 0.25 log units lower than the directly comparable 5-ethyl analog (LogP 1.47) . This difference is significant in medicinal chemistry optimization, where a ΔLogP of 0.25 can meaningfully shift aqueous solubility, permeability, and off-target binding profiles. For context, the 5-propyl analog is predicted to have a LogP of approximately 1.9–2.0 (inferred from alkyl chain contributions), placing the 5-methyl variant in a distinct lipophilicity zone more favorable for compounds requiring balanced solubility-permeability profiles [1].
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.22 (computed) |
| Comparator Or Baseline | 5-Ethyl analog: LogP = 1.47; 5-Propyl analog: LogP ≈ 1.9–2.0 (estimated from alkyl chain increment of ~0.5 per methylene unit) |
| Quantified Difference | ΔLogP (methyl → ethyl) = +0.25; ΔLogP (methyl → propyl) ≈ +0.7–0.8 |
| Conditions | Computed LogP values from vendor product specification pages (Leyan) using standard prediction algorithms; consistent with ChemAxon-based calculations |
Why This Matters
The 0.25 LogP differential between methyl and ethyl analogs directly translates to an approximately 1.8-fold difference in calculated octanol-water partition coefficient, which is a meaningful differentiation for procurement decisions in lead optimization programs targeting specific lipophilicity windows.
- [1] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chemical Reviews. 1971;71(6):525-616. (Established π values for alkyl chain contributions to LogP; methylene increment ≈ 0.5 log units). View Source
